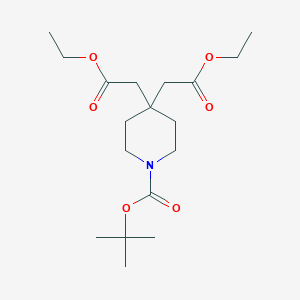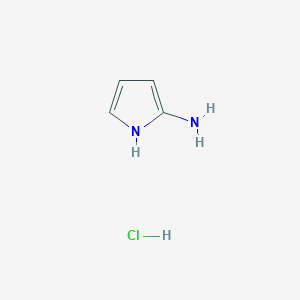
1H-Pyrrol-2-amine hydrochloride
Übersicht
Beschreibung
1H-Pyrrol-2-amine, also known as 2-aminopyrrole, is a compound with the molecular formula C4H6N2 . It has a molecular weight of 82.10 g/mol . It is used in laboratory chemicals .
Synthesis Analysis
Pyrrole synthesis involves various methods. One such method involves the Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride . Another method involves a Cu/ABNO-catalyzed aerobic oxidative coupling of diols and a broad range of primary amines .Molecular Structure Analysis
The molecular structure of 1H-Pyrrol-2-amine consists of a five-membered ring with alternating single and double bonds . The molecule has a dipole moment of 1.58 D .Physical And Chemical Properties Analysis
1H-Pyrrol-2-amine has a molecular weight of 82.10 g/mol, a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 0 . It is a colorless volatile liquid that darkens readily upon exposure to air .Wissenschaftliche Forschungsanwendungen
Green Synthesis Approaches
1H-Pyrrol-2-amine hydrochloride is involved in green organic reactions, like the synthesis of 1H-pyrrol-3(2H)-ones using aliphatic primary amines and 1,3-diketones. This process, promoted by aqueous H2O2, is a regioselective and efficient approach, notable for its environmental friendliness and mild reaction conditions (Sun et al., 2014).
Macrocycles Synthesis
Azatripyrrolic and azatetrapyrrolic macrocycles have been synthesized using the Mannich reaction of pyrrole in the presence of primary amine hydrochloride. These macrocycles, along with other azapyrrolic analogues, demonstrate varying binding stoichiometries with halide anions (Mani et al., 2010).
Pyrrole Derivatives and Their Applications
Pyrrole and its derivatives are crucial in biological molecules like heme and chlorophyll. These derivatives are usually prepared by condensing amines with carbonyl-containing compounds. They find applications in forming electrically conducting films, serving as intermediates, solvents, and being used in dyes (Anderson & Liu, 2000).
Novel Synthetic Approaches
Innovative methods have been developed for transforming 1H-pyrroles into 1,4-dicarbonyl compounds and then back into 1H-pyrroles with different N-substituents. This strategy involves heating under nitrogen and using alkyl or aryl amines (Zamora & Hidalgo, 2006).
Advanced Chemical Synthesis
Advanced synthesis techniques have been developed for creating trisubstituted 1H-pyrroles from alkynoates and amines, mediated by tert-butyl perbenzoate. This method allows for constructing pyrrole fragments and forming new C-C and C-N bonds (Liu et al., 2013).
Catalytic Reactions
The catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones using a chiral bifunctional amine-thiourea catalyst has been achieved, leading to various pyrrol-2(3H)-ones with quaternary stereocenters (Zhang et al., 2016).
Safety And Hazards
1H-Pyrrol-2-amine is classified as a flammable liquid and vapor, toxic if swallowed, causes serious eye damage, and is harmful if inhaled . It is recommended to use only outdoors or in a well-ventilated area, keep away from heat/sparks/open flames/hot surfaces, and avoid breathing dust/fume/gas/mist/vapors/spray .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1H-pyrrol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2.ClH/c5-4-2-1-3-6-4;/h1-3,6H,5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAXIBZFEGKVNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrol-2-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4,5,6,7-Tetrahydrothieno[3,2-c]pyridine-2-carboxylic acid hydrochloride](/img/structure/B1404158.png)


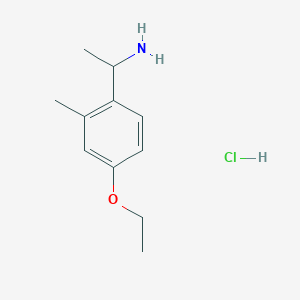



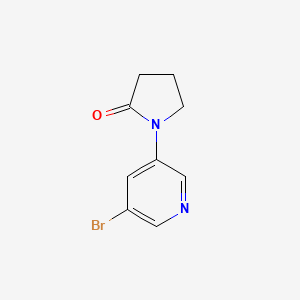


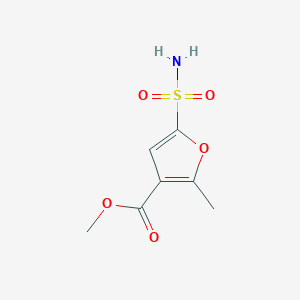

![Ethyl 5-Cbz-4,5,6,7-Tetrahydrothieno-[3,2-c]pyridine-2-carboxylate](/img/structure/B1404177.png)
